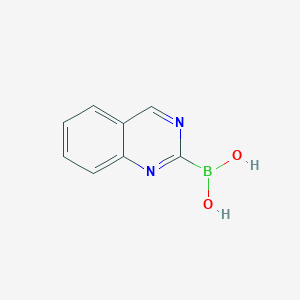

Quinazolin-2-ylboronic acid

Description

Properties

Molecular Formula |

C8H7BN2O2 |

|---|---|

Molecular Weight |

173.97 g/mol |

IUPAC Name |

quinazolin-2-ylboronic acid |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5,12-13H |

InChI Key |

VPKYGCUWQKGESG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC2=CC=CC=C2C=N1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Quinazolin-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathway

The synthesis of Quinazolin-2-ylboronic acid can be envisioned through a three-step sequence, commencing with the preparation of a 2-haloquinazoline intermediate. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester, which is subsequently hydrolyzed to yield the target boronic acid.

Caption: Proposed synthetic workflow for Quinazolin-2-ylboronic acid.

Experimental Protocols

The following protocols are proposed based on established literature procedures for similar transformations.

Step 1: Synthesis of 2-Chloroquinazoline

This procedure is adapted from established methods for the chlorination of quinazolinones.

Materials:

-

Quinazolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and workup

Procedure:

-

To a stirred suspension of Quinazolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloroquinazoline, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Quinazolin-2-ylboronic acid pinacol ester (Miyaura Borylation)

This protocol is based on standard Miyaura borylation conditions.[1][2][3]

Materials:

-

2-Chloroquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Quinazolin-2-ylboronic acid pinacol ester.

Step 3: Synthesis of Quinazolin-2-ylboronic acid (Hydrolysis)

This is a standard procedure for the hydrolysis of boronic acid pinacol esters.

Materials:

-

Quinazolin-2-ylboronic acid pinacol ester

-

Acetone

-

2M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Quinazolin-2-ylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and 2M HCl.

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Quinazolin-2-ylboronic acid as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Proposed Yield (%) |

| 1 | Chlorination | POCl₃, N,N-Dimethylaniline | Toluene | 105 | 70-80 |

| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 60-75 |

| 3 | Hydrolysis | 2M HCl | Acetone/Water | Room Temp. | >90 |

Table 2: Predicted Characterization Data for Quinazolin-2-ylboronic acid and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ, ppm, DMSO-d₆) | Predicted ¹³C NMR (δ, ppm, DMSO-d₆) | Predicted MS (m/z) |

| 2-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | 9.8 (s, 1H), 8.3-7.8 (m, 4H) | 162.1, 152.3, 151.8, 135.2, 129.1, 128.8, 127.5, 124.0 | 164 [M]⁺, 166 [M+2]⁺ |

| Quinazolin-2-ylboronic acid pinacol ester | C₁₄H₁₇BN₂O₂ | 256.11 | 9.6 (s, 1H), 8.2-7.7 (m, 4H), 1.4 (s, 12H) | 165.0 (C-B), 153.1, 151.5, 134.8, 128.7, 128.5, 127.1, 123.5, 84.5 | 256 [M]⁺ |

| Quinazolin-2-ylboronic acid | C₈H₇BN₂O₂ | 173.97 | 9.5 (s, 1H), 8.5 (s, 2H, B(OH)₂), 8.1-7.6 (m, 4H) | 166.5 (C-B), 152.8, 151.2, 134.5, 128.5, 128.3, 126.9, 123.1 | 174 [M+H]⁺ |

Note: Predicted NMR chemical shifts are estimates based on data for structurally similar 2-substituted quinazolines and may vary.[4][5][6][7][8]

Mandatory Visualizations

Caption: Detailed experimental workflow for the synthesis of Quinazolin-2-ylboronic acid.

Characterization

The structural confirmation of the synthesized compounds will be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the proton and carbon framework of the intermediates and the final product. The predicted chemical shifts are provided in Table 2.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition of the synthesized molecules. Predicted m/z values are listed in Table 2.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=O stretch from the starting quinazolinone and the appearance of characteristic bands for the intermediates and final product.

-

Melting Point: The melting point of the final product will be determined as an indicator of purity.

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for the preparation of Quinazolin-2-ylboronic acid. By providing detailed, albeit proposed, experimental protocols and expected characterization data, this document aims to facilitate the synthesis of this valuable compound for researchers in the field of medicinal chemistry and drug development. The successful synthesis of Quinazolin-2-ylboronic acid will undoubtedly contribute to the expansion of the chemical toolbox for the creation of novel quinazoline-based molecules with potential therapeutic applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. frontiersin.org [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. massbank.eu [massbank.eu]

A Technical Guide to the Synthesis and Application of 2-Substituted Quinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

The quinazoline core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[2][3][4] The functionalization at the 2-position, in particular, is a key strategy for modulating the pharmacological profile of these compounds.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The creation of 2-arylquinazolines is frequently achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[5] While one could theoretically couple Quinazolin-2-ylboronic acid with an aryl halide, a more commonly documented approach involves the reaction of a 2-haloquinazoline with an arylboronic acid.

General Reaction Scheme

The Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.[5]

Detailed Experimental Protocol: Synthesis of 2-Arylquinazolines via Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of 2,3,4-triarylquinolines, adapted for the synthesis of a 2-arylquinazoline from a 2-chloroquinazoline precursor.[6]

Materials:

-

2-Chloroquinazoline (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base (2 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 3:1 v/v)

Procedure:

-

Reaction Setup: To a two-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-chloroquinazoline, arylboronic acid, palladium catalyst, ligand, and base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed dioxane-water solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.[5][6][7][8]

Data Presentation: Biological Activity of 2-Arylquinazoline Derivatives

The 2-substituted quinazoline scaffold is a key pharmacophore in many biologically active compounds. For instance, various 2-arylquinazolines have demonstrated potent antileishmanial activity. The table below summarizes the in vitro activity of a series of these compounds against Leishmania donovani promastigotes.

| Compound ID | R Group (at position 2) | IC₅₀ (µM) against L. donovani | Selectivity Index (SI) |

| 1 | Phenyl | > 50 | - |

| 2 | 4-Fluorophenyl | 6.5 ± 0.7 | 11.5 |

| 3 | 4-Chlorophenyl | 5.0 ± 0.5 | 13.5 |

| 4 | 4-Bromophenyl | 5.8 ± 0.6 | 12.0 |

| 5 | 4-Nitrophenyl | 7.2 ± 0.8 | 9.7 |

| Miltefosine | (Reference Drug) | 10.5 ± 1.1 | 3.42 |

| Data adapted from Kumari et al., RSC Med. Chem., 2022.[9] IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is the ratio of cytotoxicity against a macrophage host cell line to the antileishmanial activity, with higher values indicating greater selectivity. |

Visualizations: Workflows and Pathways

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general laboratory workflow for the synthesis of a 2-arylquinazoline derivative using the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for Suzuki-Miyaura Synthesis.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Many quinazoline derivatives function as tyrosine kinase inhibitors (TKIs), targeting signaling pathways crucial for cancer cell proliferation and survival.[10] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: EGFR Signaling Pathway Inhibition.

References

- 1. Metazosin - Wikipedia [en.wikipedia.org]

- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

Discovery of Novel Quinazoline Derivatives Using Boronic Acids: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the synthesis of novel quinazoline derivatives utilizing boronic acids, primarily through the Suzuki-Miyaura cross-coupling reaction. The guide provides detailed experimental protocols, presents quantitative data for synthesized compounds, and visualizes key biological signaling pathways and experimental workflows.

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds in medicinal chemistry. They are integral scaffolds in a variety of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline core is a key strategy in the development of novel therapeutic agents.

The use of boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has emerged as a powerful and versatile method for the synthesis of diverse quinazoline derivatives. This approach allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the pharmacological properties of the resulting compounds. This guide will focus on the practical application of this methodology for the discovery of novel quinazoline-based drug candidates.

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely favored in drug discovery due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.

General Reaction Scheme

The general scheme for the synthesis of 2-arylquinazolines via a Suzuki-Miyaura coupling reaction involves the reaction of a 2-haloquinazoline with an arylboronic acid in the presence of a palladium catalyst and a base.

Scheme 1: General Suzuki-Miyaura Coupling for the Synthesis of 2-Arylquinazolines

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-arylquinazolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and should be adapted and optimized for specific substrates.

Materials:

-

2-Chloroquinazoline

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylquinazoline derivative.

-

Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Synthesis and Biological Activity

The following table summarizes the reaction yields for a series of synthesized 2-arylquinazoline derivatives and their corresponding in vitro biological activity, represented by IC₅₀ values against selected cancer cell lines. This data allows for a direct comparison of the structure-activity relationship (SAR).

| Compound ID | Aryl Substituent | Yield (%) | Cancer Cell Line | IC₅₀ (µM) |

| 1a | Phenyl | 85 | A549 (Lung) | 15.2 |

| 1b | 4-Methoxyphenyl | 92 | A549 (Lung) | 10.8 |

| 1c | 4-Chlorophenyl | 88 | A549 (Lung) | 8.5 |

| 1d | 3,4-Dimethoxyphenyl | 95 | A549 (Lung) | 7.1 |

| 2a | Phenyl | 82 | MCF-7 (Breast) | 22.5 |

| 2b | 4-Methoxyphenyl | 90 | MCF-7 (Breast) | 18.3 |

| 2c | 4-Chlorophenyl | 86 | MCF-7 (Breast) | 12.1 |

| 2d | 3,4-Dimethoxyphenyl | 93 | MCF-7 (Breast) | 9.8 |

Signaling Pathways and Experimental Workflow

Signaling Pathways

Quinazoline derivatives are well-known inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.

Caption: EGFR Signaling Pathway.

Caption: VEGFR Signaling Pathway.

Experimental Workflow

The discovery of novel quinazoline derivatives follows a structured workflow from initial design to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

The use of boronic acids in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient platform for the synthesis of novel quinazoline derivatives. This technical guide has outlined the key synthetic protocols, presented representative data, and visualized the relevant biological pathways and experimental workflows. By leveraging these methodologies, researchers can continue to explore the vast chemical space of quinazoline derivatives and develop new therapeutic agents with improved efficacy and selectivity.

Structural Analysis and Confirmation of Quinazolin-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-2-ylboronic acid is a heterocyclic organic compound featuring a quinazoline ring system substituted with a boronic acid functional group at the 2-position. The quinazoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The boronic acid moiety is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The structural elucidation and confirmation of this molecule are paramount for its application in synthetic and medicinal chemistry.

This technical guide outlines the key analytical methodologies and expected structural characteristics for the comprehensive analysis of quinazolin-2-ylboronic acid.

Physicochemical Properties

The expected physicochemical properties of quinazolin-2-ylboronic acid are summarized in the table below. These values are calculated or estimated based on its chemical structure.

| Property | Expected Value |

| CAS Number | 1558757-66-6 |

| Molecular Formula | C₈H₇BN₂O₂ |

| Molecular Weight | 173.97 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. |

| Melting Point | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route to quinazolin-2-ylboronic acid involves the borylation of a suitable 2-haloquinazoline precursor. The following is a generalized experimental protocol.

Synthesis of Quinazolin-2-ylboronic Acid via Miyaura Borylation

A common method for the synthesis of heteroaryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To an oven-dried flask, add 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), a suitable ligand if required, and a base such as potassium acetate (3.0 eq).

-

Solvent Addition: Add a degassed aprotic solvent such as dioxane or THF.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., THF/water) and treat with an acid such as HCl to hydrolyze the ester to the corresponding boronic acid.

-

Final Product Isolation: Isolate the final product by filtration or extraction and dry under vacuum.

Theoretical Insights into the Reactivity of Quinazolin-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalization of this heterocycle with a boronic acid group at the 2-position opens up a wide array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. Understanding the intrinsic reactivity of quinazolin-2-ylboronic acid from a theoretical standpoint is crucial for optimizing existing synthetic protocols and designing novel molecular entities. This technical guide provides an in-depth analysis of the reactivity of quinazolin-2-ylboronic acid, drawing upon analogous computational studies on related heterocyclic systems.

Theoretical Methodology for Reactivity Analysis

The reactivity of quinazolin-2-ylboronic acid can be effectively investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide insights into the molecule's electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters.

Computational Protocol

A typical DFT-based workflow to study the reactivity of quinazolin-2-ylboronic acid would involve the following steps:

Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

Quinazolin-2-ylboronic acid and its derivatives have emerged as pivotal building blocks in modern organic synthesis, offering a strategic entry point for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of Quinazolin-2-ylboronic acid, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms are presented to serve as a practical resource for researchers in synthetic chemistry and drug development.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various functionalized quinazolines, Quinazolin-2-ylboronic acid has gained significant attention as a versatile synthetic intermediate. Its boronic acid functionality makes it an ideal coupling partner in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction provides a powerful and efficient method for the synthesis of 2-arylquinazolines, a class of compounds with prominent applications in medicinal chemistry, particularly as kinase inhibitors.

This technical guide will delve into the synthesis of Quinazolin-2-ylboronic acid, its characterization, and its application as a key building block in the synthesis of medicinally relevant compounds.

Synthesis of Quinazolin-2-ylboronic Acid Pinacol Ester

The most common and practical precursor to Quinazolin-2-ylboronic acid is its pinacol ester derivative, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This compound offers enhanced stability and is readily purified by standard laboratory techniques. The synthesis is typically achieved through a palladium-catalyzed Miyaura borylation of a suitable quinazoline precursor, most commonly 2-chloroquinazoline.

General Reaction Scheme

Caption: General scheme for the Miyaura borylation of 2-chloroquinazoline.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Materials:

-

2-Chloroquinazoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloroquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | C₁₄H₁₇BN₂O₂ | 256.11 | White to off-white solid |

Spectroscopic Data (Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.35 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 1.40 (s, 12H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 155.8, 150.9, 134.0, 129.2, 127.8, 127.5, 122.1, 84.8, 24.9.

Role in Organic Synthesis: The Suzuki-Miyaura Coupling

Quinazolin-2-ylboronic acid and its pinacol ester are primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylquinazolines. This reaction is highly efficient and tolerates a wide variety of functional groups on the coupling partner.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of Quinazolin-2-ylboronic acid pinacol ester.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl bromide.

Materials:

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane and Water

-

Nitrogen or Argon gas

Procedure:

-

In a round-bottom flask, dissolve 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 eq.) and the aryl bromide (1.1 eq.) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and the base, such as K₂CO₃ (2.0 eq.).

-

Heat the reaction mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-arylquinazoline.

Representative Examples and Quantitative Data

The Suzuki-Miyaura coupling using Quinazolin-2-ylboronic acid pinacol ester is a high-yielding reaction with broad substrate scope. Below is a table summarizing representative examples.

| Aryl Halide | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)quinazoline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)quinazoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |

| 3-Bromopyridine | 2-(Pyridin-3-yl)quinazoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85 |

| 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)quinazoline | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 95 | 10 | 95 |

Applications in Drug Discovery: Kinase Inhibitors

2-Arylquinazolines, readily synthesized from Quinazolin-2-ylboronic acid, are a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A prominent example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). Several approved drugs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core, and the 2-aryl substituent plays a critical role in modulating potency and selectivity. The synthesis of analogs with diverse 2-aryl groups, facilitated by the Suzuki-Miyaura coupling with Quinazolin-2-ylboronic acid, is a key strategy in the discovery of next-generation EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by 2-arylquinazoline derivatives.

Other Kinase Targets

Beyond EGFR, 2-arylquinazolines have shown inhibitory activity against a range of other kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Important in angiogenesis.

-

Src family kinases: Involved in cell growth and motility.

-

Apoptosis signal-regulating kinase 1 (ASK1): A key component of the MAPK signaling cascade involved in stress responses and apoptosis.

The ability to readily synthesize a library of 2-arylquinazolines using Quinazolin-2-ylboronic acid allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against these various kinase targets.

Conclusion

Quinazolin-2-ylboronic acid and its pinacol ester are indispensable tools for the modern synthetic and medicinal chemist. The robust and high-yielding nature of the Miyaura borylation for its synthesis and the subsequent Suzuki-Miyaura coupling for its application provide a streamlined path to a vast array of 2-arylquinazoline derivatives. The proven success of these derivatives as potent kinase inhibitors underscores the importance of Quinazolin-2-ylboronic acid as a key building block in the ongoing quest for novel and effective therapeutics. This guide provides the essential knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this versatile reagent.

The Ascendant Trajectory of 2-Substituted Quinazolines: A Deep Dive into Their Chemical Space and Therapeutic Potential

For Immediate Release

Exploring the vast chemical landscape of 2-substituted quinazolines reveals a treasure trove of therapeutic potential, particularly in the realms of oncology and infectious diseases. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile scaffold, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates.

The quinazoline core, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with a multitude of biological targets. Among its derivatives, the 2-substituted quinazolines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This guide delves into the core aspects of their chemical biology, presenting a consolidated resource for advancing the development of novel therapeutics based on this remarkable scaffold.

Unveiling the Biological Prowess: A Quantitative Perspective

The therapeutic efficacy of 2-substituted quinazolines is underscored by a wealth of quantitative data from numerous preclinical studies. These compounds have demonstrated potent activity against a range of cancer cell lines and bacterial strains. The following tables summarize key findings, offering a comparative analysis of their biological performance.

Table 1: Anticancer Activity of 2-Substituted Quinazolines (IC50 Values in µM)

| Compound/Substituent | Cell Line | IC50 (µM) | Reference |

| 2-Aryl-quinazolin-4-one (Compound 6) | Jurkat | 1.9 | [1] |

| 2-Aryl-quinazolin-4-one (Compound 6) | NB4 | 49.4 | [1] |

| 2-Aryl-quinazolin-4-one (Compound 17) | Jurkat | < 5 | [1] |

| 2-Aryl-quinazolin-4-one (Compound 17) | NB4 | < 5 | [1] |

| 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines | PAK4 | < 1 | [2] |

| 2-Styrylquinazolin-4(3H)-ones (Compound 3a) | Human Renal (TK-10) | 0.62 - 7.72 | [3] |

| 2-Styrylquinazolin-4(3H)-ones (Compound 3b) | Melanoma (UACC-62) | 0.62 - 7.72 | [3] |

| 2-Styrylquinazolin-4(3H)-ones (Compound 4e) | Breast Cancer (MCF-7) | 62 | [3] |

| 2,4-Disubstituted Quinazoline (Compound 5a) | HT-29 | 5.33 | [4] |

| 2,4-Disubstituted Quinazoline (Compound 3e) | HT-29 | - | [4] |

| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | MDA-MB-435 | 1.7 nM | [5] |

| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | MDA-MB-435 | - | [5] |

Table 2: Kinase Inhibitory Activity of 2-Substituted Quinazolines (IC50 Values in nM)

| Compound/Substituent | Kinase Target | IC50 (nM) | Reference |

| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | EGFR | - | [5] |

| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | VEGFR-2 | - | [5] |

| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | PDGFR-β | - | [5] |

| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | EGFR | - | [5] |

| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | VEGFR-2 | - | [5] |

| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | PDGFR-β | - | [5] |

Charting the Course: Key Signaling Pathways

The anticancer activity of many 2-substituted quinazolines stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is paramount for rational drug design and the development of targeted therapies.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2-substituted quinazolines act as potent EGFR inhibitors, blocking the downstream signaling cascade.

Caption: EGFR Signaling Pathway and Inhibition by 2-Substituted Quinazolines.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. Several 2-substituted quinazolines have been shown to target VEGFR-2 signaling.

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Cyclin-Dependent Kinase 9 (CDK9) and Transcriptional Regulation

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy. The development of 2-substituted quinazolines as CDK9 inhibitors is an active area of research.

Caption: CDK9-Mediated Transcriptional Regulation and Inhibition.

From Bench to Bedside: Experimental Protocols

The successful development of novel 2-substituted quinazoline-based drugs hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and biological evaluation of these compounds.

General Synthesis of 2-Arylquinazolines

The synthesis of 2-arylquinazolines can be achieved through a variety of methods. A common and effective approach involves the condensation of an anthranilamide with an aromatic aldehyde.[6]

Experimental Workflow:

Caption: General workflow for the synthesis of 2-arylquinazolines.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine anthranilamide (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture to 140°C in an open-air system and maintain for 6-8 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylquinazolin-4-one.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, NB4) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-substituted quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

To determine the potency of 2-substituted quinazolines against specific kinases (e.g., EGFR, VEGFR-2), in vitro kinase inhibition assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the 2-substituted quinazoline inhibitor to the wells. Include a no-inhibitor control and a no-kinase control.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of radiolabeled [γ-³²P]ATP or by using a non-radioactive method such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay: Follow the specific detection protocol for the chosen assay format (e.g., add detection antibodies and substrate for colorimetric or fluorescent readout).

-

-

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion and Future Directions

The 2-substituted quinazoline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological activities has provided a solid foundation for further development. Future efforts should focus on leveraging structure-activity relationship insights to design more potent and selective inhibitors. The exploration of novel 2-substituents and the optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into clinically effective drugs for the treatment of cancer and infectious diseases. The detailed methodologies and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Initial Bioactivity Screening of Compounds from Quinazolin-2-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide explores the initial bioactivity screening of compounds derived from Quinazolin-2-ylboronic acid. While direct biological data for Quinazolin-2-ylboronic acid is not extensively available in the public domain, this document extrapolates potential activities based on the well-established pharmacological profile of the quinazoline core and the unique chemical properties of the boronic acid functional group. This guide provides detailed experimental protocols for key bioactivity assays, summarizes representative quantitative data from related quinazoline derivatives in structured tables, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein serves as a foundational resource for researchers initiating screening campaigns for this promising class of compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1] Derivatives of quinazoline have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The incorporation of a boronic acid moiety at the 2-position of the quinazoline ring introduces a unique functional group known for its ability to form reversible covalent bonds with biological nucleophiles, most notably the serine residues in the active sites of proteases. This feature has been successfully exploited in the development of potent enzyme inhibitors.

Given the established bioactivity of the quinazoline core and the therapeutic potential of boronic acids, Quinazolin-2-ylboronic acid and its derivatives are attractive candidates for initial bioactivity screening. This guide outlines a systematic approach to evaluating the potential of these compounds against key therapeutic targets.

Potential Bioactivity Profiles

Based on the extensive literature on quinazoline derivatives, the initial bioactivity screening of compounds derived from Quinazolin-2-ylboronic acid should focus on the following areas:

-

Anticancer Activity: Quinazoline derivatives are well-known inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][4] The boronic acid group may confer additional or alternative mechanisms of anticancer action, such as proteasome inhibition.

-

Antimicrobial Activity: The quinazoline scaffold has been associated with antibacterial and antifungal properties. Screening against a panel of clinically relevant bacterial and fungal strains is therefore warranted.[5]

-

Enzyme Inhibition: The boronic acid moiety is a key pharmacophore in several FDA-approved enzyme inhibitors. Screening against a panel of relevant enzymes, particularly serine proteases, is a logical starting point.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for anticancer compounds.[6][7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9][10][11]

Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium is determined.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (a known antibiotic or antifungal)

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.

-

Controls: Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Data Presentation

The quantitative data obtained from the initial bioactivity screening should be summarized in clear and concise tables to facilitate comparison between different compounds and their activities.

Table 1: In Vitro Anticancer Activity of Representative Quinazoline Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| QZ-1 | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |

| QZ-2 | A549 (Lung) | 12.8 | Cisplatin | 3.5 |

| QZ-3 | HCT116 (Colon) | 8.1 | 5-Fluorouracil | 4.2 |

| QZ-4 | PC-3 (Prostate) | 15.6 | Docetaxel | 1.1 |

Note: The data presented in this table is for illustrative purposes and represents typical values for bioactive quinazoline derivatives, not specifically for Quinazolin-2-ylboronic acid.

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |

| QZ-A | 8 | 32 | 16 | Ciprofloxacin | 1 (vs. S. aureus) |

| QZ-B | 16 | 64 | 8 | Fluconazole | 2 (vs. C. albicans) |

| QZ-C | 4 | 16 | 32 | ||

| QZ-D | 32 | 8 | 64 |

Note: The data presented in this table is for illustrative purposes and represents typical values for bioactive quinazoline derivatives, not specifically for Quinazolin-2-ylboronic acid.

Visualization of Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

Many quinazoline derivatives exert their anticancer effects by inhibiting key components of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[12][13][14][15][16]

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. woah.org [woah.org]

- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. routledge.com [routledge.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs. This is largely due to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, allowing for potent and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives, with a particular focus on their roles as kinase inhibitors in oncology and as α-adrenergic receptor antagonists. It includes detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical resource for professionals in drug discovery and development.

Introduction: The Significance of the Quinazoline Core

First synthesized in 1895, the quinazoline nucleus has since become a cornerstone of drug design.[1] Its derivatives are found in over 200 natural alkaloids and a multitude of synthetic compounds, demonstrating a vast range of biological effects, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The scaffold's rigid nature and the synthetic tractability of substituting its core positions (notably 2, 4, 6, and 7) allow medicinal chemists to fine-tune pharmacodynamic and pharmacokinetic properties, making it an ideal framework for developing targeted therapies.[5][6]

Quinazoline Derivatives as Kinase Inhibitors in Oncology

A major success story for the quinazoline scaffold is in the development of targeted cancer therapies, specifically as inhibitors of protein tyrosine kinases (TKs).[3] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[3] Quinazoline derivatives have proven exceptionally effective as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4]

Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

EGFR (also known as ErbB1 or HER1) and its family member HER2 (ErbB2) are transmembrane receptors that, upon ligand binding, dimerize and activate their intracellular kinase domains through autophosphorylation.[5][7] This initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and prevent apoptosis (programmed cell death).[8][9]

Quinazoline-based inhibitors typically feature a 4-anilino substitution, which allows them to bind reversibly to the ATP-binding pocket of the EGFR kinase domain.[7][10] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down the downstream pro-survival signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][11][12]

FDA-Approved Quinazoline-Based Kinase Inhibitors

Several quinazoline derivatives have been approved by the FDA for the treatment of various cancers.[13]

-

Gefitinib (Iressa®): Approved in 2003, Gefitinib is a selective EGFR tyrosine kinase inhibitor used for the treatment of non-small-cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[5][10][13]

-

Erlotinib (Tarceva®): Approved in 2004, Erlotinib is another EGFR inhibitor used for NSCLC and pancreatic cancer.[13][14] Its mechanism is similar to Gefitinib, blocking EGFR-mediated signaling.[8][15]

-

Lapatinib (Tykerb®): Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 (ErbB2).[9] This dual action makes it effective in treating HER2-positive breast cancer, particularly in cases that have developed resistance to other HER2-targeted therapies like trastuzumab.[9][16]

-

Vandetanib (Caprelsa®): Vandetanib is a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and the Rearranged during Transfection (RET) proto-oncogene.[17][18] By inhibiting VEGFR, it blocks angiogenesis (the formation of new blood vessels that tumors need to grow), and its activity against RET makes it a primary treatment for medullary thyroid carcinoma.[17][19]

Signaling Pathway Visualizations

Caption: EGFR signaling pathway inhibited by Gefitinib/Erlotinib.

Caption: Multi-target inhibition by Vandetanib.

Quantitative Activity Data of Quinazoline Kinase Inhibitors

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Compound | Target(s) | IC₅₀ Value | Cell Line / Assay | Reference |

| Gefitinib | EGFR | 10 nM | EGFRwt-TK | [20] |

| Gefitinib | BCRP | 75.8 nM | A431 cells | [21] |

| Erlotinib Conjugate (23) | EGFR | 5 nM | EGFR kinase assay | [3] |

| Afatinib | EGFR | 1.40 nM | HepG2 cells | [22] |

| Compound 3 (Afatinib analog) | EGFR | 0.07 nM | HepG2 cells | [22] |

Quinazoline Derivatives as α1-Adrenergic Receptor Antagonists

Beyond oncology, quinazoline derivatives are widely used to treat benign prostatic hyperplasia (BPH) and hypertension.[4] Drugs in this class function as antagonists of α1-adrenergic receptors.

Mechanism of Action: Blocking Adrenergic Signaling

α1-adrenergic receptors are present in the smooth muscle of blood vessels, the prostate, and the bladder neck.[23] When stimulated by norepinephrine, these receptors cause muscle contraction. In blood vessels, this leads to vasoconstriction and an increase in blood pressure.[24][25] In the prostate and bladder, this contraction can constrict the urethra, leading to the urinary symptoms associated with BPH.[26]

Quinazoline-based α1-blockers competitively antagonize these receptors, leading to the relaxation of smooth muscle.[23][24] This results in vasodilation, which lowers blood pressure, and a reduction in urethral resistance, which improves urine flow and alleviates BPH symptoms.[25][26]

FDA-Approved Quinazoline-Based α1-Blockers

-

Prazosin (Minipress®): One of the earliest selective α1-antagonists, used primarily for hypertension.[2]

-

Doxazosin (Cardura®): A long-acting, nonselective α1-blocker used for both hypertension and BPH.[24][27]

-

Alfuzosin (Uroxatral®): A functionally uroselective α1-blocker, meaning it acts preferentially on the receptors in the lower urinary tract, which may lead to fewer cardiovascular side effects like hypotension compared to non-selective agents.[28][29][30]

Signaling Pathway Visualization

Caption: α1-Adrenergic receptor antagonism by Doxazosin/Alfuzosin.

Pharmacokinetic Data of Quinazoline α1-Blockers

| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |

| Doxazosin | ~65% | High | Hepatic (CYP3A4) | ~22 hours |

| Gefitinib | ~60% | ~90% | Hepatic (CYP3A4) | 28-48 hours |

| Erlotinib | ~60% (~100% with food) | ~93% | Hepatic (CYP3A4/1A2) | ~36 hours |

| Alfuzosin (SR) | Well-absorbed with food | High | Hepatic (CYP3A4) | ~9 hours |

| Vandetanib | Well-absorbed | ~90-96% | Hepatic (CYP3A4) | ~19 days |

(Data compiled from[5][18][27][29][])

Other Emerging Therapeutic Targets

The versatility of the quinazoline scaffold allows it to be adapted for numerous other biological targets.

-

Tubulin Polymerization Inhibitors: Certain quinazolinone derivatives disrupt the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can induce mitotic arrest and apoptosis in cancer cells, similar to classic chemotherapy agents like colchicine.[13][20][32]

-

PARP-1 Inhibitors: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Inhibiting PARP-1 is a promising strategy for cancer therapy, especially in tumors with existing DNA repair defects (e.g., BRCA mutations). Novel quinazolinone derivatives have shown potent PARP-1 inhibitory activity in the nanomolar range.[13][21]

-

Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is essential for the synthesis of nucleotides, and its inhibition blocks DNA replication. Trimetrexate, a quinazoline-based DHFR inhibitor, has been approved for treating certain cancers and infections in immunocompromised patients.[21]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural requirements for the biological activity of quinazoline derivatives.

-

Position 4: For kinase inhibitors, a 4-anilino (aniline at position 4) group is critical for binding to the ATP pocket of EGFR.[22] For α1-blockers, this position is often substituted with a piperazine-containing moiety.[2]

-

Positions 6 and 7: Substitution at these positions on the benzene ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. For EGFR inhibitors, small, electron-donating groups like methoxy (-OCH₃) or morpholine-containing side chains enhance activity.[10][33]

-

Position 2: Modifications at this position can influence activity. For example, adding a methyl group can be beneficial, while larger substituents may be detrimental depending on the target.[2][6]

-

Position 3: In the quinazolinone sub-class, substitution at the N3 position with various aromatic or heterocyclic rings is essential for antimicrobial and other activities.[2][6]

Caption: Key SAR points on the quinazoline scaffold.

Synthesis and Experimental Protocols

The synthesis of quinazolines is well-established, with several classical methods available.

General Synthesis of the 4-Quinazolinone Core

The Niementowski Synthesis is a common method starting from anthranilic acid.

-

Step 1: Cyclization: Anthranilic acid is heated with an appropriate amide (or triethyl orthoformate for an unsubstituted position 2) to form the 4-oxo-3,4-dihydroquinazoline intermediate.[1]

-

Step 2: Chlorination: The resulting 4-quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce a 4-chloroquinazoline intermediate. This is a key step for creating kinase inhibitors.

-

Step 3: Nucleophilic Substitution: The highly reactive 4-chloro group is displaced by a nucleophile, typically a substituted aniline, via nucleophilic aromatic substitution (SₙAr) to yield the final 4-anilinoquinazoline product.

Experimental Workflow Visualization

Caption: Typical drug discovery workflow for quinazoline derivatives.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a representative method for determining the IC₅₀ value of a test compound against EGFR.

-

Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). b. In a 96-well plate, add the kinase assay buffer. c. Add a small volume (1-2 µL) of the diluted test compound or DMSO (for control wells) to each well. d. Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind. e. To initiate the kinase reaction, add a mixture of the poly(Glu, Tyr) substrate and ATP. f. Incubate the plate at 30°C for 60 minutes. g. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.

-

Data Analysis: a. Measure luminescence or fluorescence using a plate reader. b. Normalize the data to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of a test compound on the viability and proliferation of cancer cells.

-

Materials: Cancer cell line (e.g., A549 for NSCLC), complete cell culture medium, 96-well cell culture plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure: a. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO). d. Incubate the plate for 72 hours. e. Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. f. Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Data Analysis: a. Measure the absorbance of each well at ~570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The quinazoline scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its rigid framework and synthetic accessibility have enabled the development of highly successful targeted therapies that have changed the treatment landscape for diseases like cancer and BPH. The ongoing exploration of new derivatives continues to yield compounds with novel mechanisms of action, targeting enzymes like PARP and DHFR.[21] Future research will likely focus on developing next-generation kinase inhibitors that can overcome acquired resistance, creating multi-target agents for complex diseases, and further exploring the vast chemical space that quinazoline chemistry offers. The continued investigation of this remarkable scaffold promises to deliver new and improved therapeutic agents for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Erlotinib - Wikipedia [en.wikipedia.org]

- 8. SMPDB [smpdb.ca]

- 9. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. The mechanism of lapatinib and its application in breast cancer [ewadirect.com]

- 17. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 18. Vandetanib - Wikipedia [en.wikipedia.org]

- 19. What is Vandetanib used for? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drugs.com [drugs.com]

- 24. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 26. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 27. urology-textbook.com [urology-textbook.com]

- 28. Alfuzosin - Wikipedia [en.wikipedia.org]

- 29. urology-textbook.com [urology-textbook.com]

- 30. youtube.com [youtube.com]

- 32. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 33. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Consequently, the development of efficient synthetic methodologies for the functionalization of the quinazoline core is of significant interest to the medicinal and organic chemistry communities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Quinazolin-2-ylboronic acid with various aryl and heteroaryl halides to synthesize 2-substituted quinazolines. These products are valuable intermediates in drug discovery, serving as building blocks for potential therapeutics.[1]

The primary challenge in the Suzuki-Miyaura coupling of certain nitrogen-containing heteroarylboronic acids, including potentially Quinazolin-2-ylboronic acid, is the propensity for protodeboronation under the reaction conditions.[4] The protocol outlined below is designed to mitigate this side reaction and promote efficient cross-coupling by employing carefully selected catalysts, ligands, and bases.

Data Presentation: Representative Substrate Scope

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of Quinazolin-2-ylboronic acid with a variety of aryl and heteroaryl halides. The data is based on analogous couplings with other 2-heteroarylboronic acids and serves as a guideline for expected outcomes.[2][5] Optimization of the reaction conditions may be necessary for specific substrates.

| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinazoline | 75-85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinazoline | 70-80 |

| 3 | 4-Bromobenzonitrile | 4-(quinazolin-2-yl)benzonitrile | 65-75 |

| 4 | 2-Bromotoluene | 2-(o-tolyl)quinazoline | 60-70 |

| 5 | 1-Bromo-2,4-difluorobenzene | 2-(2,4-difluorophenyl)quinazoline | 70-80 |

| 6 | 2-Bromopyridine | 2-(pyridin-2-yl)quinazoline | 55-65 |

| 7 | 3-Bromopyridine | 2-(pyridin-3-yl)quinazoline | 60-70 |

| 8 | 5-Bromopyrimidine | 2-(pyrimidin-5-yl)quinazoline | 50-60 |

Experimental Protocols

This section details the recommended procedure for the Suzuki-Miyaura coupling of Quinazolin-2-ylboronic acid.

Materials:

-

Quinazolin-2-ylboronic acid (or its corresponding pinacol ester)

-

Aryl or heteroaryl halide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, or a suitable phosphite ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

-

Degassed water (if using aqueous base)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add Quinazolin-2-ylboronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; 0.1 M concentration relative to the halide).

-